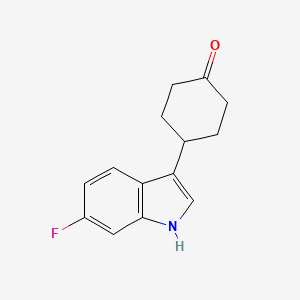
4-(6-Fluoro-1H-indol-3-YL)cyclohexanone
Cat. No. B8765227
M. Wt: 231.26 g/mol
InChI Key: SKNMASWKKBMMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06337326B1
Procedure details


The title compound was prepared according to the procedure of Example 1, Step 3 except that 3-(1,4-dioxa-spiro[4.5]dec-8-yl)-6-fluoro-1H-indole was used instead 3-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1H-indole. Yield: 60%; MS (ES) m/z (relative intensity): 429 (M++H, 100).
Name
3-(1,4-dioxa-spiro[4.5]dec-8-yl)-6-fluoro-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[C:19]4[C:14](=[CH:15][C:16]([F:20])=[CH:17][CH:18]=4)[NH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4]CC1.O1C2(CCC(C3C4C(=CC=CC=4)NC=3)CC2)OCC1>>[F:20][C:16]1[CH:15]=[C:14]2[C:19]([C:11]([CH:8]3[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]3)=[CH:12][NH:13]2)=[CH:18][CH:17]=1
|
Inputs


Step One
|
Name
|
3-(1,4-dioxa-spiro[4.5]dec-8-yl)-6-fluoro-1H-indole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOC12CCC(CC2)C2=CNC1=CC(=CC=C21)F
|
Step Two
|
Name
|
3-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1H-indole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOC12CCC(CC2)C2=CNC1=CC=CC=C21
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C(=CNC2=C1)C1CCC(CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
